(R)-(+)-阿纳巴汀

描述

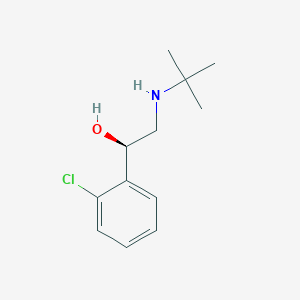

®-(+)-Anatabine is the less active R-enantiomer of Anatabine . Anatabine is a potent α4β2 nAChR agonist . It inhibits NF-κB activation and lowers amyloid-β (Aβ) production by preventing the β-cleavage of amyloid precursor protein (APP) .

Synthesis Analysis

Anatabine is an alkaloid present in plants of the Solanaceae family, including tobacco and eggplant . It has been shown to ameliorate chronic inflammatory conditions in mouse models, such as Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and intestinal inflammation .Molecular Structure Analysis

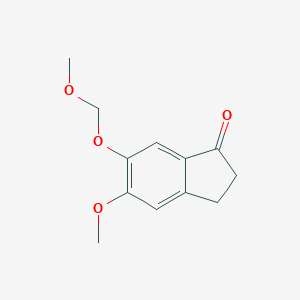

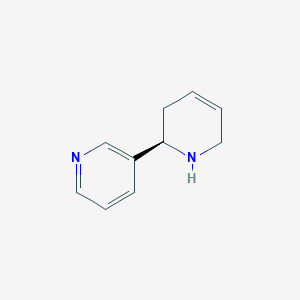

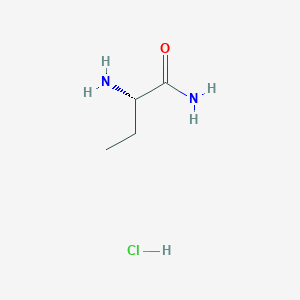

The molecular weight of ®-(+)-Anatabine is 160.22 and its molecular formula is C10H12N2 . It exhibits close structural resemblance to nicotine .Chemical Reactions Analysis

Anatabine is a potent α4β2 nAChR agonist . It inhibits NF-κB activation and lowers amyloid-β (Aβ) production by preventing the β-cleavage of amyloid precursor protein (APP) .Physical And Chemical Properties Analysis

The molecular weight of ®-(+)-Anatabine is 160.22 and its molecular formula is C10H12N2 . It is the ®-metabolite of Nicotine .科学研究应用

神经保护和抗炎特性

- 神经退行性疾病治疗:(R)-(+)-阿纳巴汀由于其刺激 α4β2 和 α7 烟碱乙酰胆碱受体的能力而在治疗神经退行性疾病方面显示出潜力,这可能有助于为这些疾病开发更有效的药物 (H. Xing 等,2020)。

- 阿尔茨海默病:在实验模型中,(R)-(+)-阿纳巴汀减少了β-淀粉样变性、神经炎症并改善了行为缺陷,表明其作为阿尔茨海默病疾病修饰剂的潜力 (M. Verma 等,2015)。

- 创伤性脑损伤:研究表明,包括 (R)-(+)-阿纳巴汀在内的阿纳巴汀可以改善创伤性脑损伤模型中的结果,表明在管理神经炎症和相关病理中发挥作用 (Alexander Morin 等,2021)。

细胞和分子机制

- 激活 NRF2 通路:阿纳巴汀激活 NRF2(核因子红细胞系 2 相关因子 2)通路,该通路对于细胞对抗氧化应激和炎症的防御机制至关重要,表明其在 NRF2 相关疾病中的治疗潜力 (D. Messinis 等,2022)。

- 抑制 STAT3 磷酸化:阿纳巴汀通过抑制 STAT3 和 NFκB 磷酸化表现出抗炎活性,这些磷酸化是炎症反应中的关键调节剂 (D. Paris 等,2013)。

在自身免疫性疾病中的应用

- 治疗多发性硬化症:发现阿纳巴汀通过减少促炎细胞因子来抑制与实验性自身免疫性脑脊髓炎 (EAE) 相关的,多发性硬化症模型的神经功能缺陷 (D. Paris 等,2013)。

- 改善自身免疫性甲状腺炎:在桥本甲状腺炎模型中,阿纳巴汀显示甲状腺炎和抗体反应的严重程度降低,表明其在自身免疫性甲状腺疾病中的效用 (P. Caturegli 等,2012)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-[(2R)-1,2,3,6-tetrahydropyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPPBXUYQGUQHE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCN[C@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20486786 | |

| Record name | (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126454-22-6 | |

| Record name | (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of (R)-(+)-Anatabine influence its activity compared to related compounds?

A3: Research suggests that the stereochemistry and the presence of the double bond in (R)-(+)-Anatabine significantly impact its pharmacological activity compared to anabasine and its isomer, isoanatabine. For example, (R)-(+)-Anatabine demonstrates lower potency at α4β2 nAChRs than its isomer, (R)-isoanatabine []. This difference highlights the importance of stereochemistry for receptor binding and activation. Additionally, the presence of the double bond in both (R)-(+)-Anatabine and isoanatabine contributes to their higher efficacy at α4β2 nAChRs compared to anabasine [].

Q2: Are there efficient enantioselective syntheses available for (R)-(+)-Anatabine?

A4: Yes, researchers have developed efficient enantioselective syntheses for both (R)-(+)-Anatabine and its enantiomer, (S)-(-)-Anatabine [, ]. These synthetic approaches allow for the production of the desired enantiomer in high enantiomeric excess, which is crucial for studying the specific biological activity of each isomer and exploring potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)